2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorophenyl)acetamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound, with its intricate structure featuring multiple functional groups, exhibits significant potential in both chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorophenyl)acetamide typically involves a multi-step reaction process. This process often begins with the preparation of the core imidazo[2,1-c][1,2,4]triazin ring system, which is then further functionalized to incorporate the phenyl and fluorophenyl groups. Key reagents in these reactions may include anhydrous solvents, strong bases, and various catalysts to facilitate the formation of desired bonds.
Industrial Production Methods
Industrial synthesis of this compound, though less documented, would likely employ similar reaction schemes but on a larger scale. Optimization of reaction conditions such as temperature, pressure, and concentration of reagents would be crucial to maximize yield and purity. Automation and continuous flow techniques could also be utilized to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorophenyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form more complex structures.
Reduction: Reduction reactions can alter the oxidation state of certain functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, leading to various derivatives.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. Conditions often involve controlled temperatures, inert atmospheres (such as nitrogen or argon), and anhydrous environments to prevent side reactions.
Major Products Formed
The major products formed depend on the specific reaction and conditions employed. For instance, oxidation may yield higher-order ketones or carboxylic acids, while reduction could result in the corresponding alcohols or amines.
Scientific Research Applications
2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorophenyl)acetamide is valuable in various research domains:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: May serve as a precursor or intermediate in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects varies depending on its application. Generally, it may interact with specific molecular targets, such as enzymes or receptors, altering their function or activity. Pathways involved might include inhibition of enzymatic reactions or modulation of signaling cascades, leading to various biological effects.
Comparison with Similar Compounds
Compared to other imidazo[2,1-c][1,2,4]triazin derivatives, 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorophenyl)acetamide stands out due to its unique functional groups and fluorinated phenyl ring. Similar compounds, such as 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide, lack the fluorine substitution, which can significantly impact their chemical properties and biological activity. The presence of the fluorine atom can enhance binding affinity to molecular targets and increase metabolic stability.
Properties
IUPAC Name |
2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O3/c20-13-6-8-14(9-7-13)21-16(26)12-25-18(28)17(27)24-11-10-23(19(24)22-25)15-4-2-1-3-5-15/h1-9H,10-12H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOUSRMKAAWTRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=O)N(N=C2N1C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.